3-(Difluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-(Difluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound that belongs to the class of pyridine carboxylic acids. The presence of the difluoromethyl group in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to act as succinate dehydrogenase inhibitors , suggesting that this compound might have a similar target.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its target by forming a covalent bond, leading to inhibition of the target’s function .
Biochemical Pathways
If it acts as a succinate dehydrogenase inhibitor like its structurally similar compounds, it would affect the citric acid cycle and mitochondrial electron transport chain, leading to disruption of energy production in cells .
Result of Action
If it acts as a succinate dehydrogenase inhibitor, it could potentially lead to disruption of energy production in cells, affecting their function and viability .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to participate in specific biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, leading to variations in metabolite levels and cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level triggers significant changes in cellular behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, altering the flow of metabolites and affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of a difluoromethyl group into a pyridine ring. One common method is the nucleophilic difluoromethylation of pyridine derivatives. For example, difluoromethyl 2-pyridyl sulfone can be used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods may include the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures to achieve the desired fluorination of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylpyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydride (NaH) for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethylpyridine N-oxides, difluoromethylpyridine alcohols, and various substituted difluoromethylpyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop-protection products.
3-(Difluoromethyl)-1-methylpyrazoline: A novel difluoromethylated heterocycle with potential fungicidal activity.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another difluoromethylated compound with unique chemical properties.
Uniqueness
3-(Difluoromethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
3-(difluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFTQKVLHFVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249718 | |
Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-75-8 | |
Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256794-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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